3-Hydroxy Bortezomib 3-Hydroxy Bortezomib
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201998
InChI:
SMILES:
Molecular Formula: C₁₉H₂₅BN₄O₅
Molecular Weight: 400.24

3-Hydroxy Bortezomib

CAS No.:

Cat. No.: VC0201998

Molecular Formula: C₁₉H₂₅BN₄O₅

Molecular Weight: 400.24

* For research use only. Not for human or veterinary use.

3-Hydroxy Bortezomib -

Specification

Molecular Formula C₁₉H₂₅BN₄O₅
Molecular Weight 400.24

Introduction

Chemical Structure and Properties

3-Hydroxy Bortezomib is characterized by the following chemical properties:

PropertyDescription
Chemical Name((R)-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic Acid
Molecular FormulaC₁₉H₂₅BN₄O₅
Molecular Weight400.24 g/mol
Physical StatePowder
Key Structural FeatureHydroxyl group at the 3-position of the parent Bortezomib structure
SolubilityLikely soluble in chloroform, dimethyl sulfoxide, ethanol, and methanol (similar to parent compound)

The structure of 3-Hydroxy Bortezomib retains the core boronic acid moiety essential for proteasome inhibition while incorporating a hydroxyl group at the 3-position. This structural modification is a result of metabolic processes and influences both the compound's biological activity and pharmacokinetic properties.

Relationship to Bortezomib

Bortezomib, the parent compound from which 3-Hydroxy Bortezomib is derived, functions as a reversible inhibitor of the 26S proteasome. This large protein complex is responsible for the degradation of ubiquitinated proteins and plays a crucial role in maintaining cellular homeostasis . The inhibition of the proteasome by Bortezomib disrupts normal protein turnover, leading to:

  • Accumulation of ubiquitinated proteins

  • Inhibition of the NFκB survival pathway through IκBα accumulation

  • Stabilization of tumor suppressor proteins (p21, p27, Bax, p53)

  • Induction of reactive oxygen species

  • Suppression of the unfolded protein response

These mechanisms collectively contribute to the cytotoxic effects observed in cancer cells, particularly those of hematological origin . As a metabolite of Bortezomib, 3-Hydroxy Bortezomib represents an important component in understanding the complete pharmacokinetic and pharmacodynamic profile of this anticancer agent.

Synthesis and Production Methods

The synthesis of 3-Hydroxy Bortezomib involves specialized chemical processes, with ((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane serving as an important intermediate in its production . This intermediate (CAS No. 31557-15-0) is crucial for introducing the hydroxyl group at the appropriate position in the molecular structure.

For research applications, isotopically labeled versions such as 3-Hydroxy Bortezomib-d6 (C₁₉H₁₉D₆BN₄O₅, MW: 406.27) have been developed . These deuterated analogs enhance stability and facilitate analytical tracking in biological studies, providing valuable tools for investigating metabolism and distribution within biological systems.

Biological Activity and Research Applications

As a metabolite of Bortezomib, 3-Hydroxy Bortezomib holds significant importance in several research areas:

  • Pharmacokinetic Studies: The compound serves as a critical marker for understanding Bortezomib metabolism, helping researchers track the drug's transformation and elimination pathways within the body.

  • Resistance Mechanisms: Analysis of 3-Hydroxy Bortezomib formation and activity may provide insights into mechanisms of Bortezomib resistance, which remains a significant clinical challenge in multiple myeloma and mantle cell lymphoma treatment .

  • Metabolite Profiling: The compound represents an important component in comprehensive metabolite profiling of Bortezomib, which is essential for understanding drug-drug interactions and optimizing treatment protocols.

  • Analytical Reference Standards: Isotopically labeled derivatives such as 3-Hydroxy Bortezomib-d6 serve as valuable reference standards for analytical methods development, enabling precise quantification of metabolites in biological samples .

Analytical Methods for Detection and Quantification

The detection and quantification of 3-Hydroxy Bortezomib in biological samples typically involve sophisticated analytical techniques. The deuterated analog 3-Hydroxy Bortezomib-d6 plays a crucial role in these methods, functioning as an internal standard for quantitative analysis .

Key analytical approaches include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique leverages the unique mass fragmentation patterns of 3-Hydroxy Bortezomib to achieve sensitive and specific detection in complex biological matrices.

  • Isotope Dilution Analysis: The use of deuterated standards such as 3-Hydroxy Bortezomib-d6 enables accurate quantification through isotope dilution methods, correcting for matrix effects and ensuring reliable results.

  • Pharmacokinetic Monitoring: These analytical methods support comprehensive pharmacokinetic monitoring of Bortezomib metabolism, allowing researchers to track both the parent compound and its metabolites over time.

Comparison with Related Compounds

3-Hydroxy Bortezomib exists within a family of related compounds, including both the parent drug and other metabolites or derivatives. The following table compares key features:

CompoundMolecular FormulaMolecular WeightKey FeaturesPrimary Application
BortezomibC₁₉H₂₅BN₄O₄384.24Reversible proteasome inhibitor; boronic acid moietyFDA-approved treatment for multiple myeloma and mantle cell lymphoma
3-Hydroxy BortezomibC₁₉H₂₅BN₄O₅400.24Hydroxylated metabolite; retains boronic acid groupMetabolite research; pharmacokinetic studies
3-Hydroxy Bortezomib-d6C₁₉H₁₉D₆BN₄O₅406.27Deuterium-labeled analog; enhanced stabilityAnalytical standard; metabolic tracking
(1S)-3-Hydroxy Bortezomib-d8C₁₉H₁₇D₈BN₄O₅408.29S-isomer; additional deuterium labelingIsomer-specific research; stereochemical studies

The comparison highlights how structural modifications affect molecular properties and applications, with 3-Hydroxy Bortezomib occupying an important position as a metabolite of clinical significance.

Role in Understanding Bortezomib Resistance

Bortezomib resistance represents a significant clinical challenge in the treatment of multiple myeloma and mantle cell lymphoma. Research has shown that bortezomib-resistant HCC (hepatocellular carcinoma) cells exhibit different patterns of caspase-3 activation and PARP cleavage compared to wild-type cells . Understanding the metabolism of Bortezomib to 3-Hydroxy Bortezomib may provide insights into these resistance mechanisms.

The study of 3-Hydroxy Bortezomib formation and activity could potentially reveal:

  • Altered metabolic pathways in resistant cells

  • Differences in proteasome inhibition efficacy between the parent compound and its metabolites

  • Potential strategies for overcoming resistance through metabolic modulation

These insights are particularly valuable considering that acquired resistance to Bortezomib remains a significant barrier to effective long-term treatment, with response rates declining dramatically in relapsed disease .

Future Research Directions

The study of 3-Hydroxy Bortezomib opens several promising avenues for future research:

  • Structure-Activity Relationship Studies: Investigating how hydroxylation affects binding to the proteasome and subsequent biological activity.

  • Metabolite-Based Drug Development: Exploring whether 3-Hydroxy Bortezomib or modified versions could serve as leads for developing new proteasome inhibitors with improved properties.

  • Personalized Medicine Applications: Examining whether individual differences in 3-Hydroxy Bortezomib formation correlate with treatment outcomes, potentially enabling personalized dosing strategies.

  • Combination Therapy Optimization: Understanding how 3-Hydroxy Bortezomib interacts with other drugs in combination therapies to maximize efficacy while minimizing toxicity.

  • Next-Generation Proteasome Inhibitors: Using insights from 3-Hydroxy Bortezomib to inform the development of next-generation proteasome inhibitors with improved efficacy against resistant disease.

These research directions underscore the continuing importance of 3-Hydroxy Bortezomib in advancing cancer treatment strategies centered on proteasome inhibition.

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